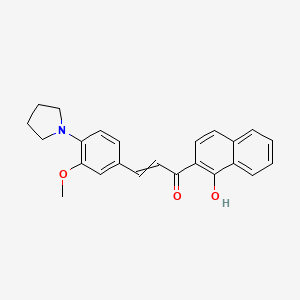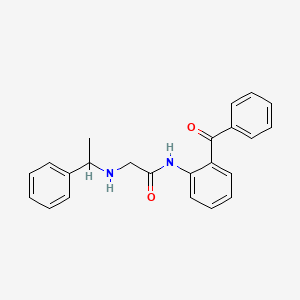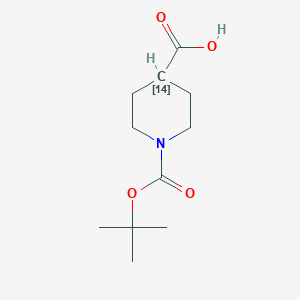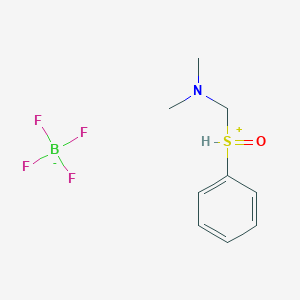
(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a chemical compound known for its utility in organic synthesis, particularly in fluorination reactions. This compound is valued for its stability, reactivity, and ease of handling, making it a popular choice in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate typically involves the reaction of dimethylamine with methylphenylsulfoxonium tetrafluoroborate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into sulfides or other lower oxidation state compounds.
Substitution: It participates in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonium compounds .
Applications De Recherche Scientifique
(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate exerts its effects involves the transfer of the dimethylamino group or the fluorine atom to the target molecule. This transfer can occur through various pathways, including nucleophilic substitution or electrophilic addition, depending on the reaction conditions and the nature of the target molecule . The molecular targets and pathways involved are influenced by the electronic and steric properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaminosulfur trifluoride (DAST): Another fluorinating agent used in organic synthesis.
Difluoro(morpholino)sulfonium tetrafluoroborate (XtalFluor-M): A related compound with similar applications but different reactivity and stability profiles.
Uniqueness
(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is unique due to its combination of stability, reactivity, and ease of handling. Unlike some other fluorinating agents, it is less prone to explosive decomposition and can be used under a wider range of conditions .
Propriétés
Formule moléculaire |
C9H14BF4NOS |
|---|---|
Poids moléculaire |
271.09 g/mol |
InChI |
InChI=1S/C9H13NOS.BF4/c1-10(2)8-12(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;/q;-1/p+1 |
Clé InChI |
IVEUBNOXUACOAZ-UHFFFAOYSA-O |
SMILES canonique |
[B-](F)(F)(F)F.CN(C)C[SH+](=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid](/img/structure/B14794688.png)
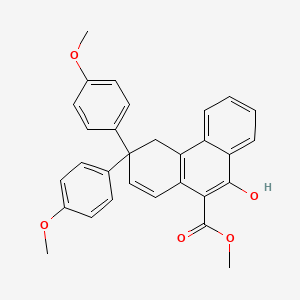
![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)
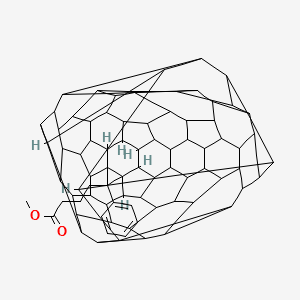

![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
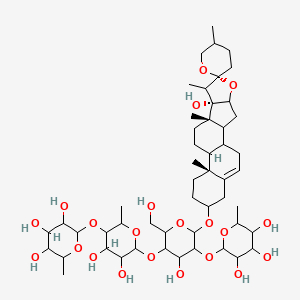
![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
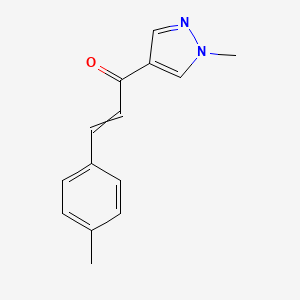
![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)
